molecular formula C10H8N2S B3355806 4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine CAS No. 63647-14-3

4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine

Cat. No. B3355806
CAS RN: 63647-14-3
M. Wt: 188.25 g/mol
InChI Key: JONXJZYHMUJDDI-UHFFFAOYSA-N
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Description

4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine is a heterocyclic compound . It is a part of the 1,4-diazepines class, which are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities .


Synthesis Analysis

The synthesis of 4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepines involves combining 1,4-diketones with 3-benzoyl-2-pyrrolylthiopenes . Another approach involves the construction of a 1,4-diazepine core via functionalization of pyrrole derivatives .


Molecular Structure Analysis

The this compound molecule contains a total of 23 bonds. There are 15 non-H bonds, 11 multiple bonds, 1 double bond, 10 aromatic bonds, 2 five-membered rings, 1 seven-membered ring, 2 ten-membered rings, 1 imine (aromatic), 1 Pyrrole, and 1 Thiophene .


Chemical Reactions Analysis

1,4-Diazepines, including this compound, have been the subject of extensive synthetic schemes and reactivity studies due to their medicinal importance . The chemical reactions involve various synthetic routes and chemical transformations .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 426.5±45.0 °C, and its density is predicted to be 1.28±0.1 g/cm3 at 20 °C and 760 Torr .

Mechanism of Action

While the specific mechanism of action for 4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine is not explicitly mentioned in the search results, it’s known that pyrroles annulated to a diazepine fragment show different biological activities, such as antidepressant, anxiolytic, antiviral, cytotoxic .

Future Directions

The future directions in the research of 4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine and similar compounds seem to be focused on expanding the chemical space of diazepine heterocycles and exploring their potential biological activities .

properties

IUPAC Name

3-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),4,8,10,12-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c1-2-9-7-11-6-8-3-5-13-10(8)12(9)4-1/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONXJZYHMUJDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N3C=CC=C3C=N1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00318975
Record name 4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63647-14-3
Record name NSC338287
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine
Reactant of Route 2
4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine
Reactant of Route 3
4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine
Reactant of Route 4
4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine
Reactant of Route 5
4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine
Reactant of Route 6
4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine

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